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The table below summarizes the core experimental findings on the FstC receptor and its interaction with

various siderophores [1].

Experimental Aspect Key Findings & Quantitative Data

Receptor Identification FstC experimentally confirmed as the outer membrane receptor for
amonabactin siderophores in A. salmonicida subsp. salmonicida. [1]

Natural Ligands
(Amonabactins)

Four related catecholate siderophores: P750, T789, P693, and T732. [1]

Ligand Activity &
Preference

P750 and T789 (15-atom linker) showed highest growth promotion
activity. P693 and T732 (12-atom linker) were less efficient. [1]

Ligand Plasticity FstC displays wide ligand plasticity; recognition does not require specific
Phe or Trp residues in the siderophore structure. [1]

Pathogen Relevance The FstC receptor is present in most Aeromonas species, including human
and animal pathogens like A. hydrophila. [1]

Therapeutic Potential The FstC-mediated iron uptake pathway is a promising target for
siderophore-antibiotic conjugates ("Trojan horse" strategy). [1]

Experimental Workflow for FstC Characterization
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This section outlines the key methodologies used to identify FstC and characterize its function.

Protocol 1: Genetic Validation of FstC Receptor Function

This protocol describes the creation of isogenic bacterial strains to compare the function of FstC.

1. Principle: The growth of a wild-type strain (FstC+) is compared to a mutant strain lacking the fstC

gene (FstC-) when provided with different siderophores as the sole iron source. Growth promotion
indicates functional siderophore uptake via the receptor.

2. Reagents & Strains:
A. salmonicida subsp. salmonicida wild-type strain (FstC+).

Engineered A. salmonicida fstC knockout mutant (FstC-).
Chemically synthesized amonabactins (P750, T789, P693, T732) and their synthetic analogues.

Iron-depleted culture medium (e.g., supplemented with a chelator like 2,2'-Dipyridyl).
3. Procedure:

Inoculate FstC+ and FstC- strains into iron-depleted medium.
Supplement individual cultures with defined, low concentrations (e.g., low micromolar range) of

each purified amonabactin or analogue. Include an unsupplemented control.
Incubate cultures under optimal growth conditions.

Monitor bacterial growth over 18-24 hours by measuring optical density (OD) at 600 nm.
4. Data Analysis: Significant growth promotion in the FstC+ strain, but not in the FstC- strain, with a

specific siderophore provides direct evidence that FstC is essential for its uptake. The relative growth
rates and final cell densities allow for ranking siderophore potency.

Protocol 2: Evaluating Siderophore Structure-Activity
Relationships

This protocol involves the chemical synthesis of siderophore analogues to define the minimal structural

motifs required for FstC recognition.

1. Principle: Systematic modification of the native amonabactin structure is used to identify functional
groups and molecular features critical for receptor binding and iron transport.

2. Reagents:
Synthetic amonabactin analogues (e.g., mono-catecholate forms, biscatecholates with varying

linker lengths, compounds with alternative amino acid substitutions).
3. Procedure:
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Employ solid-phase peptide synthesis or solution-phase chemistry to generate amonabactin

analogues. Key modifications include [1]:
Varying the linker length between catecholamide units (12 vs. 15 atoms).

Replacing or removing aromatic residues (Phe, Trp).
Creating truncated versions lacking one catechol group.

Purify and characterize all synthetic compounds using analytical techniques (HPLC, mass
spectrometry).

Test the siderophore activity of each analogue using the growth promotion assay described in
Protocol 1.

4. Data Analysis: Analogue activity is compared to the native amonabactins. For example, the finding
that biscatecholates with a 15-atom linker are more efficient than those with a 12-atom linker
defines a key structural requirement. Similarly, finding that activity is retained without Phe/Trp
residues demonstrates receptor plasticity [1].

Application Note: Exploiting FstC for "Trojan Horse"
Antibacterials

The functional plasticity of FstC and its presence in key pathogens like A. hydrophila make it an excellent

target for a "sideromycin" strategy. This involves creating conjugates where a bactericidal antibiotic is

covalently linked to a siderophore molecule recognized by FstC [1].

The diagram below visualizes this "Trojan horse" mechanism and the experimental workflow for FstC

characterization.
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Experimental Workflow
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The conceptual diagram illustrates two main concepts:

The "Trojan Horse" Strategy: A siderophore-antibiotic conjugate mimics the native siderophore and
is actively imported into the bacterial cell via the FstC receptor, leading to targeted drug delivery and

cell death [1].
The Experimental Workflow: The process for identifying and characterizing the FstC receptor, from

synthesizing ligands and engineering bacterial strains to conducting functional assays and analyzing
results [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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